3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one
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Description
3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H13FO4 and its molecular weight is 324.307. The purity is usually 95%.
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Scientific Research Applications
Environment-Sensitive Fluorophores
Fluorescence in Protic Environments : The compound 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, closely related to the one , exhibits unique fluorescence properties, showing almost no fluorescence in aprotic solvents but strong fluorescence in protic solvents. This behavior suggests its potential application as a fluorogenic sensor for protic environments, demonstrating the compound's utility in developing new fluorogenic sensors based on structural analogs (Uchiyama et al., 2006).
Antimicrobial Applications
Synthesis and Antimicrobial Activity of Coumarin Derivatives : Metal complexes of coumarin derivatives, including structures similar to the one of interest, have shown significant antimicrobial activity. The synthesis of such complexes with metals like Cu(II), Ni(II), and others, and their characterization, point to the potential use of these compounds as antimicrobial agents. This includes exploring their interactions with various bacterial strains and fungi, providing a foundation for further development of novel antimicrobial agents (Vyas et al., 2009).
Catalytic Applications in Organic Synthesis
Polystyrene-supported TBD Catalysts : The catalytic properties of polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been tested in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for the syntheses of Warfarin™ and its analogues, highlighting the role of similar compounds in facilitating organic synthesis reactions. The results demonstrate high conversion yields and the potential for recovery and reuse of the catalytic system, emphasizing efficiency and environmental friendliness in synthesis processes (Alonzi et al., 2014).
Fluorescent Probes for Metal Ions
Selective and Sensitive Fluorescent Probes : A new fluorescent probe based on coumarin, designed for Zn2+ detection, showcases significant shifts in emission wavelengths upon interaction with Zn2+. This selectivity and sensitivity towards Zn2+ even at ppb levels, alongside its application in bio-imaging, highlight the compound's utility in environmental protection, water treatment, and safety inspections. The probe's ability to exhibit color changes from blue to green upon Zn2+ binding makes it a promising tool for detecting metal ions in various settings (Hu et al., 2014).
Properties
IUPAC Name |
3-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4/c1-23-17-7-3-5-13-11-15(19(22)24-18(13)17)16(21)9-8-12-4-2-6-14(20)10-12/h2-11H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQSDIATYIMUAH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.